molecular formula C14H20N2O3 B8547889 Methyl 6-(4-aminobenzoylamino)hexanoate

Methyl 6-(4-aminobenzoylamino)hexanoate

Cat. No.: B8547889
M. Wt: 264.32 g/mol
InChI Key: JTXQQWCDNBYCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(4-aminobenzoylamino)hexanoate is a synthetic organic compound featuring a hexanoate ester backbone substituted with a 4-aminobenzoyl group. This structure combines a lipophilic ester moiety with a polar aromatic amine, enabling diverse applications in medicinal chemistry and biochemical research.

The compound’s synthesis likely involves amide bond formation between 4-aminobenzoic acid and a hexanoate ester precursor, followed by purification via column chromatography and characterization by NMR and mass spectrometry, as seen in analogous protocols .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 6-[(4-aminobenzoyl)amino]hexanoate

InChI

InChI=1S/C14H20N2O3/c1-19-13(17)5-3-2-4-10-16-14(18)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H,16,18)

InChI Key

JTXQQWCDNBYCOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzoyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound* -NH₂ C₁₄H₁₉N₂O₃ ~263.32 Potential bioconjugation linker
6-[(4-Chlorobenzoyl)amino]hexanoic acid -Cl C₁₃H₁₆ClNO₃ 269.72 Higher lipophilicity; drug intermediates
Hexanoic acid, 6-[(4-methylbenzoyl)amino]- -CH₃ C₁₄H₁₉NO₃ 249.31 Moderate polarity; storage at -20°C
Methyl 6-(4-aminophenyl)hexanoate (3b) -C₆H₄NH₂ (direct attachment) C₁₃H₁₈N₂O₂ 234.30 Simplified structure; NMR-characterized
Methyl 8-Boc Boc-protected hydrazine C₂₄H₃₇N₅O₇ 511.58 Complex peptide-like derivatives; research tools
Biocytin-derived agents (e.g., Compound 3) Biotin-thienoimidazolone Variable ~450–500 Neuronal tracing; neuroimaging probes

*Estimated based on structural analogs.

Structural and Functional Analysis

  • Substituent Effects: The -NH₂ group in this compound enhances hydrogen-bonding capacity and aqueous solubility compared to electron-withdrawing groups like -Cl () or electron-donating -CH₃ (). This makes it more suitable for applications requiring polar interactions, such as enzyme targeting . Chlorobenzoyl derivatives (e.g., ) exhibit increased lipophilicity, favoring membrane permeability and use in hydrophobic drug formulations. Methylbenzoyl analogs () balance polarity and stability, with storage requiring low temperatures (-20°C) to prevent degradation.
  • Synthetic Complexity: The target compound’s synthesis is less complex than Methyl 8-Boc (), which incorporates a Boc-protected hydrazine and nicotinyl group, requiring multi-step orthogonal protection strategies. Biocytin-derived agents () involve intricate coupling with heterocyclic systems (e.g., thienoimidazolone), highlighting the versatility of hexanoate esters in specialized applications.
  • Biological Relevance: While methyl hexanoate (a simpler analog) influences insect oviposition behavior (), the amino group in the target compound may enable interactions with biological targets like enzymes or receptors, akin to neuroimaging probes in . Chloro and methyl substituents () are common in pharmacophores, suggesting that the target compound’s -NH₂ group could be modified for tailored bioactivity.

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